9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
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Overview
Description
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is a cyclic amine compound that belongs to the bicyclic nonane family. It has a unique chemical structure, which makes it an interesting target for scientific investigation.
Scientific Research Applications
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool in studying biological processes.
Industry: It is used in the production of various chemical products.
Mechanism of Action
Target of Action
The primary targets of 9-Aminobicyclo[33
Mode of Action
The exact interaction of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 9-Aminobicyclo[33
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 9-Aminobicyclo[33 . More studies are required to understand how environmental factors affect the compound’s action.
Preparation Methods
The synthesis of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of bicyclo[3.3.1]nonane with an amine group under specific conditions to introduce the amino group at the 9th position. The carboxylic acid group is then introduced through further chemical reactions. Industrial production methods often involve optimizing these reactions for higher yield and purity.
Chemical Reactions Analysis
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is unique due to its bicyclic structure and the presence of both amino and carboxylic acid groups. Similar compounds include other bicyclic amines and carboxylic acids, such as 9-borabicyclo[3.3.1]nonane. the specific arrangement of functional groups in this compound gives it distinct chemical and biological properties.
Properties
IUPAC Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;/h7-8H,1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNVSQCKGZETHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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